An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene. Given the limited availability of experimentally determined data in public literature, this document summarizes the available information and furnishes detailed, standardized experimental protocols for the determination of its key physical characteristics. This guide is intended to support researchers and drug development professionals in the handling, characterization, and application of this compound.
Core Physical Properties
Limited experimental data for the physical properties of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene is publicly available. The following table summarizes the available predicted and known values.
| Property | Value | Source | Data Type |
| Molecular Formula | C₇H₄BrF₃O | LabSolutions | |
| Molecular Weight | 241.01 g/mol | LabSolutions | |
| CAS Number | 1239492-22-8 | LabSolutions | |
| Boiling Point | 186.7 ± 35.0 °C | Predicted | |
| Density | 1.660 ± 0.06 g/cm³ | Predicted | |
| Melting Point | Not available | - | - |
| Solubility | Not available | - | - |
| Appearance | Clear, colorless liquid | ||
| Storage Temperature | 2-8°C |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental methodologies for determining the key physical properties of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small quantities of a substance, the micro-boiling point or distillation method is suitable.
Methodology: Distillation Method
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Apparatus Setup: Assemble a micro-distillation apparatus consisting of a small round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
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Sample Preparation: Place a small volume (e.g., 1-2 mL) of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene and a boiling chip into the round-bottom flask.
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Heating: Gradually heat the flask using the heating mantle.
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Observation: Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb, resulting in a steady dropwise distillation into the receiving flask. This temperature is the boiling point.
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Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a pressure correction should be applied using a nomograph or the Clausius-Clapeyron equation.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid, it can be accurately determined using a pycnometer.
Methodology: Pycnometer Method
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Pycnometer Preparation: Clean and dry a pycnometer of known volume. Record its empty mass (m₁).
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Sample Filling: Fill the pycnometer with 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.
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Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.
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Mass Measurement: Carefully dry the outside of the pycnometer and record its mass (m₂).
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Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "shake-flask" method is a common technique for determining the solubility of a compound in various solvents.
Methodology: Shake-Flask Method
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Solution Preparation: Add an excess amount of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, dichloromethane).
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: After equilibration, allow the undissolved solute to settle. Carefully extract a known volume of the supernatant (the saturated solution).
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Quantification: Determine the concentration of the solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), by comparing the response to a calibration curve prepared with known concentrations of the compound.
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Solubility Calculation: Express the solubility in terms of mass per unit volume (e.g., g/100 mL or mg/L).
Visualizations
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and physical characterization of a chemical compound.
General Drug Discovery and Development Pathway
While no specific signaling pathways involving 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene have been identified, the following diagram illustrates a typical workflow in drug discovery and development where such a compound might be utilized as a building block or intermediate.
Caption: A generalized workflow for drug discovery and development, highlighting the medicinal chemistry phase.
